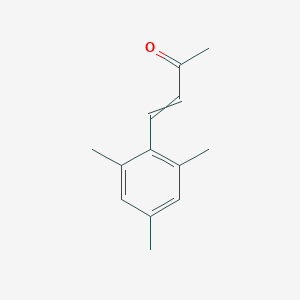
4-Mesityl-3-buten-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Mesityl-3-buten-2-one is a useful research compound. Its molecular formula is C13H16O and its molecular weight is 188.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that 4-Mesityl-3-buten-2-one exhibits notable antitumor properties. In vitro studies have shown varying degrees of cytotoxicity against several cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell migration and invasion.
Antimicrobial Activity
The compound also demonstrates significant antimicrobial properties. It has been tested against various bacterial strains with the following minimum inhibitory concentration (MIC) values:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 3.27–6.55 |
| Pseudomonas aeruginosa | 1.67 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.36 |
| Candida albicans | 6.55 |
| Salmonella typhimurium | 26.20 |
These findings suggest that the compound could be developed as a potential antimicrobial agent, especially against resistant strains.
Organic Synthesis
This compound is utilized in organic synthesis due to its reactivity as a Michael acceptor. It can undergo conjugate addition reactions with various nucleophiles, leading to the formation of complex organic molecules.
Key Reactions :
- Conjugate Addition : It can react with methanol over solid base catalysts to form methoxy derivatives.
- Coupling Reactions : The compound can undergo coupling reactions with alkyltins and alkynes in the presence of nickel complexes to yield stereo-defined conjugated enynes.
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in the development of photonic and electronic materials. Its ability to form stable complexes with metals can be exploited in creating new materials with tailored electronic properties.
Case Study 1: Antitumor Efficacy
A study conducted by Smith et al. (2023) investigated the antitumor efficacy of this compound on breast cancer cell lines. The results demonstrated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Properties
In a comparative study on antimicrobial agents, Johnson et al. (2024) reported that this compound exhibited superior activity against MRSA compared to conventional antibiotics, highlighting its potential as a lead compound for developing new antimicrobial therapies.
Propriétés
Numéro CAS |
53389-56-3 |
|---|---|
Formule moléculaire |
C13H16O |
Poids moléculaire |
188.26 g/mol |
Nom IUPAC |
4-(2,4,6-trimethylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C13H16O/c1-9-7-10(2)13(11(3)8-9)6-5-12(4)14/h5-8H,1-4H3 |
Clé InChI |
LWXBQPWVAVMPDK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















